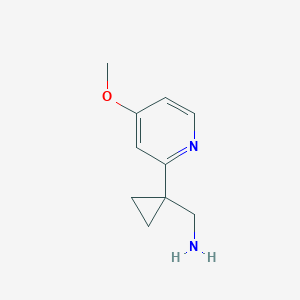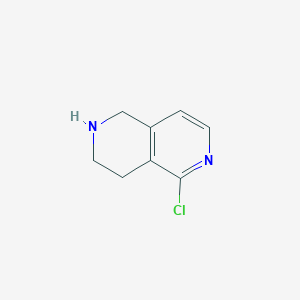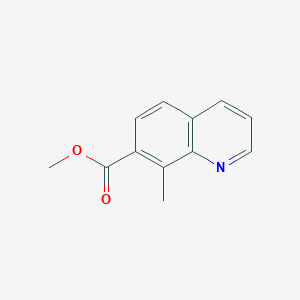
(1-(4-Methoxypyridin-2-YL)cyclopropyl)methanamine
Descripción general
Descripción
The compound 1-(4-Methoxypyridin-2-yl)cyclopropyl)methanamine is a chemical structure that is not directly described in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and properties of similar cyclopropyl-containing amines. For instance, the synthesis of beta-lactams from cyclopropylamines and the preparation of a chiral cyclopropylamine are discussed, which could provide insights into the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For example, 2,2-Disubstituted 1-methoxycyclopropylamines can undergo regiospecific ring expansion to form 2-azetidinones, which can then be reduced to form azetidines . Additionally, the preparation of (S)-1-Cyclopropyl-2-methoxyethanamine through a chemoenzymatic route using leucine dehydrogenase is described, which showcases the potential for enzymatic methods in the synthesis of cyclopropyl-containing amines . These methods could potentially be adapted for the synthesis of 1-(4-Methoxypyridin-2-yl)cyclopropyl)methanamine.
Molecular Structure Analysis
The molecular structure of cyclopropylamines is characterized by the presence of a three-membered cyclopropyl ring attached to an amine group. The papers do not directly discuss the molecular structure of 1-(4-Methoxypyridin-2-yl)cyclopropyl)methanamine, but they do provide information on the structural characterization of similar compounds using techniques such as FT-IR, DSC, 13C/1H-NMR, and mass spectrometry . These techniques could be employed to analyze the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of cyclopropylamines is highlighted in the synthesis of beta-lactams, which involves N-chlorination and rearrangement with silver tetrafluoroborate . Additionally, the reductive amination process to convert ketones to amines, as described in the synthesis of (S)-1-Cyclopropyl-2-methoxyethanamine , could be relevant for understanding the chemical reactions that 1-(4-Methoxypyridin-2-yl)cyclopropyl)methanamine might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropylamine derivatives can be inferred from the properties of similar compounds. For instance, the lead structure in the study of serotonin 5-HT1A receptor-biased agonists displayed high solubility, metabolic stability, and favorable penetration properties . These properties are important for the pharmacokinetic profile of drug candidates and could be relevant to the compound of interest. The methods used to determine these properties, such as solubility tests, metabolic stability assays, and penetration studies, could be applied to 1-(4-Methoxypyridin-2-yl)cyclopropyl)methanamine.
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
[1-(4-methoxypyridin-2-yl)cyclopropyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-13-8-2-5-12-9(6-8)10(7-11)3-4-10/h2,5-6H,3-4,7,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEKODWCEMGUFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C2(CC2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001240235 | |
| Record name | 1-(4-Methoxy-2-pyridinyl)cyclopropanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001240235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1060805-26-6 | |
| Record name | 1-(4-Methoxy-2-pyridinyl)cyclopropanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060805-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methoxy-2-pyridinyl)cyclopropanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001240235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[4-[[5-Chloro-4-[[2-[(propan-2-yl)sulfonyl]phenyl]amino]pyrimidin-2-yl]amino]-5-isopropoxy-2-methylphenyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3026621.png)

![8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3026623.png)





